2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
CAS No.: 462651-77-0
Cat. No.: VC3004674
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462651-77-0 |
|---|---|
| Molecular Formula | C5H12Cl2N4 |
| Molecular Weight | 199.08 g/mol |
| IUPAC Name | 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H |
| Standard InChI Key | VUKQBFLHDHDODR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)CCN.Cl.Cl |
| Canonical SMILES | CC1=NC(=NN1)C(C)N.Cl.Cl |
Introduction
2-(5-Methyl-4H- triazol-3-YL)-ethylamine dihydrochloride is a chemical compound with the CAS number 462651-77-0. It is a dihydrochloride salt of an ethylamine derivative of the 1,2,4-triazole class, known for its biochemical properties and potential therapeutic applications. This compound has a molecular weight of 185.06 g/mol, although some sources may list it as 162.62 g/mol due to variations in reported molecular formulas .
Synthesis and Reactivity
The synthesis of this compound involves several methods, including the transformation of starting materials into hydrazide groups, which are then converted into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives. These intermediates can react with phenacyl bromides or chloroacetone to yield complex triazole derivatives. The triazole ring in this compound is electron-rich, allowing it to participate in various nucleophilic substitution reactions. The ethylamine group can act as a nucleophile in reactions with electrophiles.
Mechanism of Action
This compound primarily acts by interacting with enzymes, notably inhibiting alpha-amylase and alpha-glucosidase. Such enzyme modulation can significantly affect cellular metabolism and signaling pathways.
Potential Therapeutic Uses
Ongoing research explores its use in synthesizing new triazole derivatives for various therapeutic applications, particularly due to its inhibitory effects on enzymes involved in glucose metabolism.
Safety and Handling
While specific safety data for 2-(5-Methyl-4H- triazol-3-YL)-ethylamine dihydrochloride is limited, compounds in the triazole class can exhibit toxicity and irritation. For example, related compounds like (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation .
Current Research
The compound is primarily used in scientific research due to its biochemical properties. Its ability to modulate enzyme activity makes it a candidate for studying metabolic pathways and developing therapeutic agents.
Future Directions
Future research may focus on optimizing synthesis methods and exploring its potential in drug development, particularly for conditions related to glucose metabolism.
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits alpha-amylase and alpha-glucosidase |
| Metabolic Effects | Affects cellular metabolism and signaling pathways |
Table 3: Safety Considerations
| Hazard | Description |
|---|---|
| Toxicity | Potential oral toxicity and skin irritation (related compounds) |
| Eye Irritation | Serious eye irritation possible (related compounds) |
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